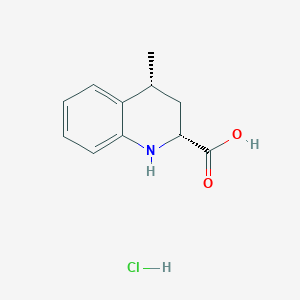
2-((tetrahydrofuran-3-yl)oxy)-N-(2-(trifluoromethyl)phenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tetrahydrofuran-3-yl)oxy)-N-(2-(trifluoromethyl)phenyl)nicotinamide, commonly known as THFA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. THFA is a derivative of nicotinamide that is used as a precursor in the synthesis of various organic compounds.
科学的研究の応用
Biological Activity and Antimicrobial Screening
Nicotinamide derivatives, including thiazolidinones of nicotinic acid, have been explored for their antimicrobial properties. Compounds prepared from 2-chloropyridine-3-carboxylic acid and amino-benzothiazole exhibited significant antimicrobial activity against various bacteria and fungal species, showcasing their potential as antimicrobial agents (Patel & Shaikh, 2010).
Corrosion Inhibition
Research on nicotinamide derivatives has also extended to their application as corrosion inhibitors. A study on the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution demonstrated that these compounds effectively protect mild steel from corrosion, highlighting their utility in industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Cancer Research
Nicotinamide has been identified as a potential therapeutic agent in cancer research. Its role in modulating cellular metabolism and influencing pathways tied to cell survival and death indicates its potential for developing new therapeutic strategies against multiple disease entities, including cancer (Maiese, Zhong, Hou, & Shang, 2009).
Metabolic Studies
Nicotinamide derivatives play a significant role in metabolic studies. For instance, the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ biosynthesis pathway, has been explored for therapeutic intervention in metabolic disorders. Metabolomics analysis of the effects of NAMPT inhibition on cancer cells revealed significant metabolic perturbations, underscoring the importance of nicotinamide in cellular bioenergetics and its therapeutic potential (Tolstikov et al., 2014).
特性
IUPAC Name |
2-(oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)13-5-1-2-6-14(13)22-15(23)12-4-3-8-21-16(12)25-11-7-9-24-10-11/h1-6,8,11H,7,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTPRWSIZCPICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide;hydrochloride](/img/structure/B2733693.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2733695.png)
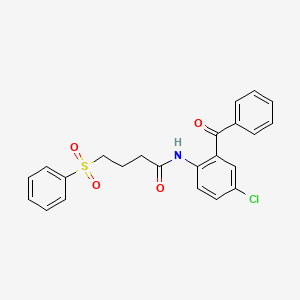
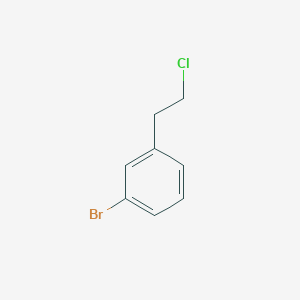

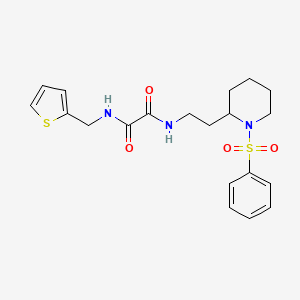
![3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2733704.png)
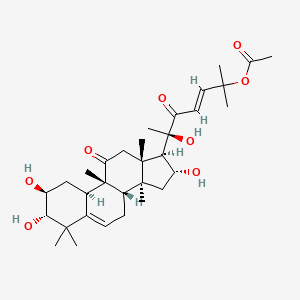
![Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate](/img/structure/B2733707.png)

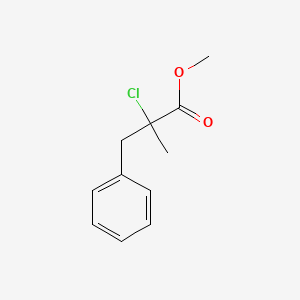
![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine](/img/structure/B2733711.png)
![(8R,14R)-7-hydroxy-2,2,4,4,10,10,12,12-octamethyl-6-(2-methylpropanoyl)-8,14-di(propan-2-yl)-8,14-dihydrochromeno[2,3-a]xanthene-1,3,9,11-tetrone](/img/structure/B2733715.png)
